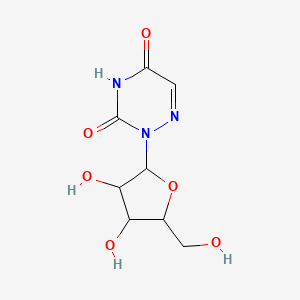
1-(beta-D-Xylofuranosyl)-6-azauracil
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(beta-D-Xylofuranosyl)-6-azauracil typically involves the condensation of 6-azauracil with a ribose derivative. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(beta-D-Xylofuranosyl)-6-azauracil undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions often involve the replacement of specific functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
1-(beta-D-Xylofuranosyl)-6-azauracil has a wide range of scientific research applications:
Wirkmechanismus
1-(beta-D-Xylofuranosyl)-6-azauracil exerts its effects by inhibiting uridine monophosphate synthase, an enzyme involved in pyrimidine biosynthesis. This inhibition leads to a depletion of intracellular nucleotide pools, affecting nucleic acid synthesis and cellular metabolism . The compound targets specific molecular pathways, including those involved in RNA and DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Uridine: A naturally occurring nucleoside with similar structural features.
5-Fluorouracil: An anticancer drug that also targets pyrimidine biosynthesis.
Cytarabine: A nucleoside analog used in chemotherapy.
Uniqueness: 1-(beta-D-Xylofuranosyl)-6-azauracil is unique due to its specific inhibition of uridine monophosphate synthase and its broad-spectrum antiviral and anticancer activities. Unlike other nucleoside analogs, it has a distinct mechanism of action and a unique set of molecular targets .
Eigenschaften
Molekularformel |
C8H11N3O6 |
|---|---|
Molekulargewicht |
245.19 g/mol |
IUPAC-Name |
2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C8H11N3O6/c12-2-3-5(14)6(15)7(17-3)11-8(16)10-4(13)1-9-11/h1,3,5-7,12,14-15H,2H2,(H,10,13,16) |
InChI-Schlüssel |
WYXSYVWAUAUWLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














